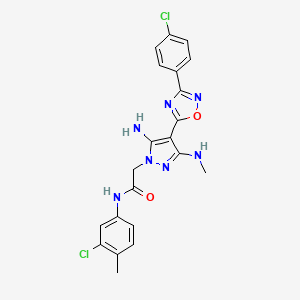

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Description

Historical Development of 1,2,4-Oxadiazole-Containing Compounds

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, initially attracted limited attention due to challenges in synthetic reproducibility and stability. However, the discovery of its bioisosteric equivalence to ester and amide groups in the mid-20th century revitalized interest. By mimicking these groups while resisting hydrolysis, 1,2,4-oxadiazoles became pivotal in drug design. The first clinical application emerged in the 1960s with oxolamine, a cough suppressant featuring a 1,2,4-oxadiazole core, which demonstrated the heterocycle’s compatibility with central nervous system targets. Subsequent decades saw exponential growth in synthetic methodologies, including microwave-assisted cyclization and mechanochemical approaches, enabling the production of derivatives with enhanced pharmacological profiles.

Recent studies emphasize the heterocycle’s versatility in addressing antimicrobial resistance. For example, 1,2,4-oxadiazole derivatives such as ND-421 exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding protein 2a (PBP2a), a mechanism distinct from β-lactam antibiotics. This historical trajectory underscores the transition of 1,2,4-oxadiazoles from laboratory curiosities to cornerstone elements in modern medicinal chemistry.

Significance of Multi-Heterocyclic Architectures in Drug Discovery

Multi-heterocyclic systems, which combine two or more heterocyclic rings, offer superior binding affinity and selectivity compared to single-heterocycle analogs. The integration of 1,2,4-oxadiazole with pyrazole—as seen in the target compound—creates a conjugated system capable of simultaneous interactions with multiple binding pockets. For instance, the 1,2,4-oxadiazole’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, while the pyrazole’s NH groups engage in hydrogen bonding.

A 2024 study demonstrated that quinazoline-4-one/1,2,4-oxadiazole hybrids inhibit kinase and histone deacetylase (HDAC) enzymes concurrently, achieving nanomolar potency against breast cancer cell lines. Similarly, benzothiazole-linked 1,2,4-oxadiazoles exhibit submicromolar IC~50~ values against non-small cell lung cancer by destabilizing microtubule assembly. These examples highlight the synergistic effects of multi-heterocyclic frameworks, which often translate to improved pharmacokinetic properties and reduced off-target effects.

Positioning Within the Broader Class of Pyrazolyl-Oxadiazole Conjugates

The target compound belongs to a subclass of pyrazolyl-oxadiazole conjugates characterized by a 1,2,4-oxadiazole ring linked to a substituted pyrazole via a methylene bridge. This structural motif enhances metabolic stability compared to simpler analogs. Key derivatives in this class include:

- 3-(4-Nitrophenyl)-5-(pyrazol-4-yl)-1,2,4-oxadiazoles : Showed COX-2 selectivity ratios >50, surpassing celecoxib in anti-inflammatory assays.

- 5-(1H-Indol-5-yl)-3-aryl-1,2,4-oxadiazoles : Demonstrated dual inhibition of HDAC6 and tubulin polymerization in triple-negative breast cancer models.

The presence of chloro substituents at the 4-position of the phenyl ring (attached to oxadiazole) and the 3-position of the acetamide’s phenyl group in the target compound suggests optimized hydrophobic interactions with targets like estrogen receptors or kinase ATP-binding pockets. Comparative molecular docking studies indicate that these substituents reduce steric hindrance while maintaining electron-withdrawing effects, a balance critical for affinity.

Table 1: Structural Features of Representative Pyrazolyl-Oxadiazole Conjugates

| Compound | Heterocyclic Components | Key Substituents | Biological Target |

|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole, Pyrazole | 4-Chlorophenyl, 3-Chloro-4-methylphenyl | Kinases, HDACs |

| Combretastatin-1,2,4-oxadiazole Hybrid | 1,2,4-Oxadiazole, Combretastatin | 3,4,5-Trimethoxyphenyl | Tubulin |

| ND-421 | 1,2,4-Oxadiazole, Indole | Trifluoromethylphenoxy | PBP2a (MRSA) |

Properties

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N7O2/c1-11-3-8-14(9-15(11)23)26-16(31)10-30-18(24)17(20(25-2)28-30)21-27-19(29-32-21)12-4-6-13(22)7-5-12/h3-9H,10,24H2,1-2H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOWMFYFCPNUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which can lead to altered metabolic pathways in cells. For instance, derivatives containing oxadiazole and pyrazole moieties have been reported to exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with varying IC50 values .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating that the structural components of the molecule may facilitate interactions with cancer-related targets .

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects in animal models, particularly in conditions induced by neurotoxins. The presence of specific substituents appears to enhance protective outcomes against neuronal damage .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of similar compounds or derivatives:

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Anticonvulsant Activity : A study demonstrated that similar oxadiazole derivatives exhibited anticonvulsant effects in picrotoxin-induced models, suggesting potential therapeutic applications for seizure disorders .

- Antitumor Properties : Research on a series of substituted pyrazoles indicated that certain modifications led to enhanced antitumor activity against various cancer cell lines, with some compounds showing IC50 values significantly lower than standard chemotherapy agents like doxorubicin .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the phenyl rings and heterocyclic structures significantly impacted biological activity. For example, methyl substitutions were found to enhance enzyme inhibition and cytotoxicity .

Scientific Research Applications

Research has indicated that this compound exhibits notable biological activities. The mechanisms of action primarily involve interactions with specific molecular targets within biological systems. Key areas of application include:

- Anticancer Activity

- Antimicrobial Properties

-

Anti-inflammatory Effects

- There is emerging evidence that compounds with similar structures exhibit anti-inflammatory properties. This suggests that 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide could be explored for its potential to modulate inflammatory responses .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

Case Study 1: Anticancer Studies

A study published in ACS Omega reported the synthesis of N-Aryl derivatives based on similar oxadiazole structures. The derivatives exhibited significant anticancer activity against various cell lines, indicating that modifications to the oxadiazole ring could enhance potency against cancer cells .

Case Study 2: Synthesis and Characterization

Research conducted on related compounds has involved synthesizing derivatives through various chemical reactions. The characterization of these compounds often includes assessing their stability and solubility, which are crucial for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Substituent Variations in Analogous Compounds

Key Observations:

- Pyrazole C3 Groups: The methylamino group in the target compound contrasts with methylsulfanyl in analogs. Methylamino’s hydrogen-bonding capacity may enhance target binding compared to the more lipophilic methylsulfanyl .

- Acetamide Substituents : The 3-chloro-4-methylphenyl group in the target compound offers steric bulk distinct from 2-chlorobenzyl () or 2-chloro-4-methylphenyl (). These positional differences may influence receptor interactions .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties

Key Findings:

- Lipophilicity : The target compound’s higher logP (vs. methoxy/sulfanyl analogs) suggests improved membrane permeability but may limit aqueous solubility .

- Bioactivity : Pyrazole-oxadiazole cores (target) are associated with kinase inhibition, while triazole analogs () show anticancer activity via pyridinyl interactions . Methylsulfanyl groups () correlate with antimicrobial effects, likely due to thiol-mediated redox disruption .

Computational Insights

- Electrostatic Potential: Tools like Multiwfn () reveal electron-deficient regions on the oxadiazole and chlorophenyl groups, favoring interactions with electron-rich enzyme pockets .

- Metabolic Stability : The 4-chlorophenyl group may resist oxidative metabolism compared to methoxy analogs, as predicted by electron density mapping .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step heterocyclic chemistry, focusing on coupling pyrazole and oxadiazole moieties. A typical approach includes:

- Step 1 : Condensation of 4-chlorophenyl-substituted oxadiazole precursors with methylamine derivatives to form the pyrazole core.

- Step 2 : Acetamide coupling via nucleophilic substitution between the pyrazole intermediate and 3-chloro-4-methylphenylacetic acid chloride.

- Step 3 : Purification via column chromatography and characterization using NMR to confirm the amine/imine tautomer ratio (e.g., 50:50 ratio observed in related compounds) . Yields typically range from 60–75%, with purity verified via melting point (>250°C) and spectral analysis .

Q. How is the compound characterized structurally and functionally?

- Structural Analysis :

- NMR detects tautomeric forms (e.g., NH signals at δ 11.20–10.10 ppm for amine/imine protons) .

- IR spectroscopy confirms amide C=O stretches (~1650–1700 cm) and NH bending (~3300–3500 cm) .

- Functional Stability :

- Solubility in DMSO or DMF is critical for biological assays. Stability tests under varying pH (4–10) and temperatures (4–37°C) are recommended to assess degradation profiles .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Reaction Optimization :

- Use Design of Experiments (DoE) to evaluate parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling steps) .

- Flow chemistry techniques improve reproducibility in multi-step syntheses by controlling residence time and reagent mixing .

- Byproduct Mitigation :

- Monitor tautomerization using real-time NMR to adjust reaction conditions (e.g., acidic/basic additives) .

Q. How to resolve contradictions in spectral data arising from tautomerism?

- Dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) can distinguish between slow-exchanging amine/imine forms .

- Computational Modeling :

- DFT calculations (e.g., B3LYP/6-31G*) predict tautomeric energy barriers and optimize geometries for spectral assignment .

Q. What computational methods predict the compound’s reactivity and binding affinity?

- Molecular Electrostatic Potential (MESP) : Maps electron-rich regions (e.g., oxadiazole N-atoms) for nucleophilic attack predictions .

- HOMO-LUMO Analysis : Estimates charge transfer interactions (ΔE ~3–5 eV) relevant to biological target binding .

- Molecular Docking : Use AutoDock Vina to screen against targets like kinase enzymes or GPCRs, leveraging the acetamide group’s hydrogen-bonding potential .

Q. How do structural modifications impact biological activity?

- Structure-Activity Relationship (SAR) Strategies :

- Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -NO) to enhance metabolic stability .

- Substitute the methylamino group with bulkier alkyl chains to probe steric effects on target binding .

- In Vitro Testing :

- Screen analogs for antimicrobial activity (MIC assays) or kinase inhibition (IC measurements) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across studies?

- Experimental Variables :

- Standardize assay conditions (e.g., cell line passage number, serum concentration) to reduce variability .

- Validate purity (>95% via HPLC) to rule out impurity-driven effects .

- Meta-Analysis :

- Compare IC values from orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to confirm target specificity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.